NAPITANE

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Descriptors

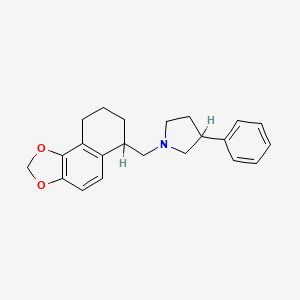

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound provides a precise description of its molecular architecture. The preferred International Union of Pure and Applied Chemistry name is (3R)-3-phenyl-1-[[(6R)-6,7,8,9-tetrahydrobenzo[g]benzodioxol-6-yl]methyl]pyrrolidine . This designation reflects the compound's complex bicyclic structure with specific stereochemical configurations at defined chiral centers.

This compound is registered under multiple chemical database systems with specific identification codes that facilitate unambiguous reference across scientific literature and regulatory frameworks. The Chemical Abstracts Service registry number is 148152-63-0 , which serves as the primary identifier for this compound in chemical databases worldwide.

The PubChem Compound Identifier is 9927709 , providing access to comprehensive chemical information within the National Center for Biotechnology Information chemical database. Additionally, the compound is assigned the Unique Ingredient Identifier 5Y6TH3C053 by the United States Food and Drug Administration for regulatory tracking purposes.

Table 2: Registry Identifiers and Database Codes

The compound is known by several synonyms in scientific literature, reflecting its developmental history and various naming conventions. A 75200 and ABT 200 represent the primary research designation codes used during pharmaceutical development. The compound may also be referenced as A-75200 or ABT-200 in some publications, though these represent the same chemical entity.

Table 3: Chemical Names and Synonyms

The International Chemical Identifier represents a standardized method for encoding molecular structure information. For this compound, the International Chemical Identifier is InChI=1S/C22H25NO2/c1-2-5-16(6-3-1)17-11-12-23(13-17)14-18-7-4-8-20-19(18)9-10-21-22(20)25-15-24-21/h1-3,5-6,9-10,17-18H,4,7-8,11-15H2/t17-,18-/m0/s1 . The corresponding International Chemical Identifier Key is HAEPGZUGYMHCJE-ROUUACIJSA-N , providing a compact representation of the molecular structure for database searching and identification purposes.

The Simplified Molecular Input Line Entry System representation for this compound is C([C@@H]1CCCC2=C3OCOC3=CC=C12)N4CCC@@HC5=CC=CC=C5 , which encodes the complete molecular structure including stereochemical information in a linear text format suitable for computational processing. This notation system enables precise structural communication across different software platforms and chemical databases.

Properties

Molecular Formula |

C22H25NO2 |

|---|---|

Molecular Weight |

335.4 g/mol |

IUPAC Name |

3-phenyl-1-(6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxol-6-ylmethyl)pyrrolidine |

InChI |

InChI=1S/C22H25NO2/c1-2-5-16(6-3-1)17-11-12-23(13-17)14-18-7-4-8-20-19(18)9-10-21-22(20)25-15-24-21/h1-3,5-6,9-10,17-18H,4,7-8,11-15H2 |

InChI Key |

HAEPGZUGYMHCJE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=C(C1)C3=C(C=C2)OCO3)CN4CCC(C4)C5=CC=CC=C5 |

Synonyms |

3-phenyl-1-(1',2',3',4'-tetrahydro-5',6'-methylenedioxy-1'-naphthalenylmethyl)pyrrolidine methanesulfonate A 75200 A-75200 A75200 |

Origin of Product |

United States |

Preparation Methods

Synthesis via Cyanohydrin Intermediate

The first method begins with 6,7,8,9-tetrahydronaphtho[1,2-d] dioxol-6-one (I) , which undergoes a cyanohydrin reaction with trimethylsilyl cyanide (TMSCN) to yield 8,9-dihydronaphtho[1,2-d] dioxole-6-carbonitrile (II) . Subsequent hydrogenation using sodium borohydride (NaBH4) reduces the nitrile group to an amine, followed by alkaline hydrolysis with potassium hydroxide (KOH) to form the carboxylic acid derivative (III) .

Condensation of (III) with 3-phenylpyrrolidine (IV) is achieved via dicyclohexylcarbodiimide (DCC) in tetrahydrofuran (THF), producing the acylated pyrrolidine (V) . Reduction of (V) with borane (BH3) in THF generates a mixture of cis- and trans-racemic diastereomers (VI) . The final step involves treatment with methanesulfonic acid to form mesylate salts, which are separated by crystallization to isolate the cis-racemate .

Key Advantages :

-

High regioselectivity in the cyanohydrin reaction.

-

Crystallization effectively resolves diastereomers.

Synthesis via Succinimide Cyclization

This route starts with the hydrogenation of carbonitrile (II) over Raney nickel to produce amine (VII) . Cyclization with 2-phenylsuccinic anhydride (VIII) forms the succinamic acid derivative (IX) , which is further treated with acetyl chloride to yield the succinimide (X) . Similar to Method 1, (X) exists as a mixture of cis- and trans-diastereomers, which are resolved via crystallization. The cis-racemate is reduced with BH3·THF or BH3·dimethyl sulfide and converted to the mesylate salt using methanesulfonic acid .

Critical Observations :

-

Use of succinic anhydride ensures a rigid bicyclic structure.

-

Borane reduction selectively targets the imide carbonyl.

Nitromethane-Based Synthesis

The third approach involves the reaction of tetrahydronaphthodioxol-6-one (I) with nitromethane in a refluxing solvent system (toluene/methylcyclohexane/acetic acid ) catalyzed by butylamine , yielding the nitromethyl derivative (XIII) . Catalytic hydrogenation of (XIII) over palladium on carbon (Pd/C) in methanol regenerates amine (VII) , which is condensed with 2-phenylsuccinic acid using acetyl chloride in xylene. This one-pot cyclization directly produces the succinimide (X) , bypassing intermediate isolation steps .

Notable Features :

-

Nitromethane serves as a cost-effective nitromethylating agent.

-

Solvent choice (xylene) facilitates high-temperature cyclization.

Comparative Analysis of Synthetic Routes

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Starting Material | Tetrahydronaphthodioxol-6-one | Carbonitrile (II) | Tetrahydronaphthodioxol-6-one |

| Key Reagent | TMSCN | 2-Phenylsuccinic anhydride | Nitromethane |

| Diastereomer Resolution | Crystallization | Crystallization | Crystallization |

| Steps | 6 | 5 | 4 |

Efficiency Considerations :

-

Method 3 offers the shortest pathway but requires stringent temperature control.

-

Method 1 provides higher intermediate stability due to crystalline isolation at each stage .

Challenges in Industrial-Scale Production

-

Diastereomer Separation : All routes rely on crystallization for isolating the cis-racemate, which may limit yield scalability.

-

Borane Handling : BH3 reagents pose safety risks due to pyrophoric properties, necessitating specialized equipment.

-

Cost of Reagents : TMSCN and Raney nickel increase production costs compared to nitromethane-based approaches .

Chemical Reactions Analysis

Types of Reactions

NAPITANE can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.

Substitution: Nucleophilic substitution reactions can occur, where functional groups on the phenyl ring or pyrrolidine ring are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alkanes, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

NAPITANE has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of new compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials and as a precursor in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of NAPITANE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Properties :

- Solubility : Soluble in DMSO.

- Elemental Composition : C (64.01%), H (6.77%), N (3.25%), O (18.54%), S (7.43%) .

- Applications : Investigated for depression due to its dual mechanism targeting α2 receptors and CA transporters .

Pharmacological Comparators

Napitane Mesylate belongs to a class of α2-adrenergic receptor antagonists and monoamine reuptake inhibitors. Below is a comparison with structurally or mechanistically related compounds:

Table 1: Pharmacological and Chemical Comparison

| Compound | Target(s) | Mechanism of Action | Key Applications | Solubility | Purity/Stability |

|---|---|---|---|---|---|

| This compound Mesylate | α2-adrenergic receptor, NET | Blocks α2 receptors; inhibits NET | Antidepressant research | Soluble in DMSO | >98%; stable at –20°C |

| Yohimbine | α2-adrenergic receptor | Competitive α2 antagonist | Erectile dysfunction | Water-soluble | Variable |

| Reboxetine | Norepinephrine transporter (NET) | Selective NET inhibitor | Depression | DMSO/water | >99% |

| Desipramine | NET, serotonin transporter (SERT) | Tricyclic antidepressant (NET > SERT) | Depression, chronic pain | DMSO | >98% |

Key Findings :

Efficacy: Preclinical studies suggest this compound’s dual action enhances norepinephrine availability more effectively than selective NET inhibitors (e.g., Reboxetine) .

Stability : this compound’s stability under varied storage conditions surpasses that of Yohimbine, which degrades rapidly in humid environments .

Structural and Functional Analogues

Table 2: Structural Analogues and Functional Differences

Key Insights :

- This compound’s naphthalene backbone enhances lipid solubility, facilitating blood-brain barrier penetration compared to non-aromatic analogues like Reboxetine .

- Unlike inert naphthalene derivatives (e.g., Copper Naphthenate), this compound’s functional groups (methanesulfonate, amine) are critical for receptor binding .

Q & A

Q. Table 1. Comparison of Characterization Techniques for this compound

Q. Table 2. Common Pitfalls in this compound Bioactivity Studies

Key Considerations for Reproducibility

- Data Transparency : Archive raw spectra, chromatograms, and computational scripts in FAIR-compliant repositories .

- Conflict Resolution : For contradictory findings, publish negative results with detailed protocols to enable community-led replication .

For further guidance, consult journals specializing in medicinal chemistry (e.g., Beilstein Journal of Organic Chemistry ) or analytical methodologies (e.g., Reviews in Analytical Chemistry ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.